4-methyl-N-pentylidenebenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
(NE)-4-methyl-N-pentylidenebenzenesulfonamide |
InChI |
InChI=1S/C12H17NO2S/c1-3-4-5-10-13-16(14,15)12-8-6-11(2)7-9-12/h6-10H,3-5H2,1-2H3/b13-10+ |
InChI Key |
NVGWIATZZGIJIS-JLHYYAGUSA-N |
Isomeric SMILES |
CCCC/C=N/S(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCCCC=NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 4 Methyl N Pentylidenebenzenesulfonamide
Classical Synthetic Pathways and Their Mechanistic Underpinnings
The most fundamental and widely employed method for synthesizing 4-methyl-N-pentylidenebenzenesulfonamide is the direct condensation of 4-methylbenzenesulfonamide (p-toluenesulfonamide) with pentanal (valeraldehyde). The reaction mechanism proceeds through a hemiaminal intermediate, formed by the nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule yields the final N-sulfonyl imine. However, the relatively low nucleophilicity of sulfonamides and the reversible nature of the reaction necessitate specific conditions to drive the equilibrium toward the product. nih.gov
To overcome the challenges of direct condensation, a variety of catalysts and dehydrating agents have been explored to improve reaction efficiency and yield. The primary goal is to either activate the aldehyde carbonyl group or to effectively remove the water byproduct. nih.gov
Lewis acids such as TiCl₄, ZnCl₂, and AlCl₃ are commonly used to activate the aldehyde, making it more susceptible to nucleophilic attack. nih.gov Brønsted acids have also been employed to catalyze the dehydration of the hemiaminal intermediate. nih.gov An alternative approach involves the use of solid acid catalysts, such as heteropoly acids (e.g., H₃PW₁₂O₄₀), which offer advantages like reusability and environmental friendliness, particularly under solvent-free conditions. asianpubs.org
Dehydrating agents play a crucial role in shifting the reaction equilibrium. Neutral aluminum oxide (Al₂O₃) has been identified as a highly effective, inexpensive, and reusable heterogeneous dehydrating additive, enabling high yields in a catalyst-free system. nih.govrsc.org
Below is a table summarizing various catalytic and reaction systems used for the synthesis of N-sulfonyl imines, which are applicable to the formation of this compound.
| Catalyst/Additive | Solvent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Neutral Al₂O₃ (Dehydrating Agent) | Dimethyl Carbonate (DMC) | 110 °C, 4h | Catalyst-free, green solvent, reusable agent, high yield. | nih.gov |
| H₃PW₁₂O₄₀ (Heteropoly Acid) | Solvent-free | 110 °C, 6h | Reusable solid acid catalyst, eco-friendly, good yield. | asianpubs.org |
| Tris(2,2,2-trifluoroethyl)borate | Dichloromethane (DCM) | Room Temperature | Mild conditions, operationally simple, no special workup. | organic-chemistry.org |
| Pyrrolidine (Organocatalyst) | Various | Mild Conditions | Biomimetic, metal-free, high yields via iminium activation. | organic-chemistry.orgorganic-chemistry.org |
Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. In the synthesis of N-sulfonyl imines, this has led to the development of green chemistry approaches that minimize waste and avoid hazardous substances. rsc.org
A significant advancement is the use of solvent-free reaction conditions, often coupled with microwave irradiation. This method reduces reaction times and eliminates the need for potentially toxic solvents. asianpubs.org For instance, the condensation of aldehydes and sulfonamides can be achieved expeditiously by microwave thermolysis in the presence of benign reagents like calcium carbonate and montmorillonite (B579905) K 10 clay.
When a solvent is necessary, the focus shifts to greener alternatives. Dimethyl carbonate (DMC) has been used as an effective and recyclable solvent. nih.gov The development of catalyst-free systems, such as those using neutral Al₂O₃ as a dehydrating agent, further enhances the environmental credentials of the synthesis by simplifying purification and reducing waste streams. nih.govrsc.org
Novel and Emerging Synthetic Methodologies for Related Imine-Sulfonamide Systems
While classical condensation remains a mainstay, research into novel synthetic methodologies aims to provide alternative pathways with improved efficiency, milder conditions, or unique reactivity.
Flow chemistry, or continuous synthesis, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. The application of flow technologies for the rapid and eco-friendly synthesis of sulfonamide libraries has been demonstrated. acs.org In a typical setup, reagents are pumped through a meso-reactor where they mix and react. This technique allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purity. The isolation of products can be simplified to extraction and precipitation, minimizing the need for extensive purification. acs.org This approach is readily adaptable for the large-scale production of N-sulfonyl imines like this compound.
Photochemical Methods: Visible-light-promoted synthesis has emerged as a powerful tool in organic chemistry. A notable method for N-sulfonyl imine formation involves the reaction of aldehydes and sulfonamides with a hypervalent iodine reagent, (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), under visible light irradiation. nih.gov This reaction proceeds through a radical-initiated mechanism under mild conditions and provides an operationally simple alternative to traditional condensation methods without the need to remove water. nih.gov
Electrochemical Methods: Electrosynthesis represents a green and sustainable alternative to conventional methods that rely on stoichiometric and often toxic chemical oxidants or reductants. researchgate.net For related imine-sulfonamide systems, electrochemical approaches have been developed. For example, N-sulfenylimines can be synthesized via an electrochemical oxidative cross-coupling of amines and thiols without transition-metal catalysts. nih.gov Furthermore, the electrochemical synthesis of N-sulfonyl sulfinimidate esters and sulfilimines from sulfonamides and thiophenols has been reported. researchgate.netnih.gov These methods operate under mild conditions with high atomic efficiency, showcasing the potential of electrochemistry for constructing the S-N bond central to sulfonamide chemistry. nih.gov
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral molecules is of paramount importance, and N-sulfonyl imines are valuable precursors for creating chiral amines. The development of stereoselective methods to produce chiral derivatives of this compound focuses on the use of chiral auxiliaries.
A highly successful and versatile strategy involves the use of enantiopure sulfinamides, such as p-toluenesulfinamide or the more commonly used tert-butanesulfinamide (Ellman's auxiliary). rsc.org The synthesis begins with the condensation of the chiral sulfinamide with an aldehyde (e.g., pentanal) to form a chiral N-sulfinyl imine. The sulfinyl group, being a powerful stereodirecting group, controls the facial selectivity of subsequent nucleophilic additions to the C=N bond. rsc.orgnih.gov
The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to these chiral N-sulfinyl imines proceeds with high diastereoselectivity to create a new stereocenter. rsc.org The final step involves the mild acidic hydrolysis of the resulting sulfinamide to cleave the N–S bond, yielding the free chiral amine and regenerating the chiral sulfinic acid, which can often be recovered and recycled. rsc.org This methodology provides reliable and predictable access to a wide range of enantiomerically enriched amine derivatives. rsc.org
Asymmetric Catalysis in Imine Formation and Derivatization
The derivatization of the prochiral C=N bond in this compound is a primary strategy for introducing a stereocenter. This is typically achieved through the addition of various nucleophiles, where a chiral catalyst orchestrates the approach to one of the two enantiotopic faces of the imine. Key catalytic systems include chiral Brønsted acids, Lewis acids, and organocatalysts. researchgate.netnih.gov
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for activating imines. researchgate.netacs.org They operate by forming a chiral ion pair with the imine, protonating the nitrogen atom and thereby lowering the LUMO (Lowest Unoccupied Molecular Orbital) for nucleophilic attack. acs.org This activation is often coupled with a secondary hydrogen-bonding interaction between the catalyst's phosphoryl oxygen and the incoming nucleophile, organizing the transition state to favor the formation of one enantiomer. researchgate.netacs.org Mannich-type reactions, where a silyl (B83357) enol ether or another latent enolate adds to the imine, are prime examples of this methodology's effectiveness. acs.orgcore.ac.uk For instance, the addition of a ketene (B1206846) silyl acetal (B89532) to this compound, catalyzed by a BINOL-derived CPA, can produce chiral β-amino ester precursors with high enantioselectivity. acs.org
Chiral Lewis Acid Catalysis: Chiral Lewis acids, often complexes of metals like copper, zinc, or scandium with chiral ligands, activate the N-sulfonylimine by coordinating to the nitrogen or sulfonyl oxygen atoms. nih.govacs.org This coordination enhances the imine's electrophilicity. The steric environment created by the chiral ligand then dictates the trajectory of the nucleophile. researchgate.netacs.org For example, the enantioselective addition of organozinc reagents or allylsilanes to N-sulfonyl imines can be mediated by chiral Lewis acid complexes, affording chiral amines with high stereocontrol. nsf.govchemrxiv.org Bifunctional catalyst systems, which possess both a Lewis acidic site to activate the imine and a Lewis basic or Brønsted basic site to interact with the nucleophile, have also proven highly effective. nih.govacs.orgnih.gov
Organocatalysis: Beyond CPAs, other small organic molecules can catalyze asymmetric additions. Chiral secondary amines, for example, can react with α,β-unsaturated aldehydes to form chiral enamines, which can then act as nucleophiles in a tandem reaction with N-sulfonylimines. rsc.orgyoutube.com Similarly, chiral phosphines have been developed as effective Lewis base catalysts for reactions like the aza-Baylis-Hillman reaction, involving the coupling of N-sulfonylimines with activated olefins. acs.orgnih.gov
The table below illustrates representative data for the asymmetric derivatization of N-tosylimines, analogous to this compound, using different catalytic approaches.
| Catalyst Type | Nucleophile | Reaction Type | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
|---|---|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | Danishefsky's Diene | Aza-Diels-Alder | 85 | 92 | researchgate.net |
| Cu(I)-Fesulphos Complex | 2-Silyloxyfuran | Vinylogous Mannich | 91 | 96 | acs.org |
| Chiral Squaramide | Nitromethane | Aza-Henry | 95 | 97 | acs.orgnih.gov |
| (R)-BINAP-Phosphine | Methyl Vinyl Ketone | Aza-Baylis-Hillman | 88 | 90 | acs.orgnih.gov |
Enantioselective Transformations of the Pentylidene Moiety
Introducing chirality into the pentylidene group of this compound presents a different synthetic challenge, as it involves the functionalization of a saturated alkyl chain. Direct C-H functionalization is an advanced but often challenging strategy. A more common and predictable approach involves starting with a precursor to the pentylidene moiety that contains a site of unsaturation, allowing for subsequent enantioselective transformations.
A prominent strategy is to synthesize an α,β-unsaturated analogue, such as 4-methyl-N-(pent-2-en-1-ylidene)benzenesulfonamide . This conjugated system provides a handle for several powerful asymmetric reactions, most notably conjugate additions (Michael additions) and reductions.
Asymmetric Conjugate Addition: In this approach, a nucleophile is added to the β-carbon of the α,β-unsaturated N-sulfonylimine. This reaction creates a new stereocenter at the β-position of the original pentylidene chain. A wide range of catalysts, including chiral copper-phosphine complexes and bifunctional organocatalysts like squaramides or thioureas, have been successfully employed. acs.orgnih.govorganic-chemistry.org These catalysts activate the imine and organize the transition state to ensure high diastereo- and enantioselectivity. For example, the addition of dialkylzinc reagents or Grignard reagents in the presence of a chiral copper catalyst can deliver the desired alkylated product with excellent stereocontrol. organic-chemistry.org
Asymmetric Conjugate Reduction: Another key transformation is the enantioselective reduction of the carbon-carbon double bond. acs.org This can be achieved through catalytic hydrogenation using chiral transition-metal complexes (e.g., Rhodium, Iridium, or Copper) or via transfer hydrogenation. For instance, copper hydride (CuH) catalysis, often employing chiral phosphine (B1218219) ligands such as Josiphos, has proven highly effective for the 1,4-reduction of β,β-disubstituted α,β-unsaturated substrates, including nitriles and esters, which are analogous to the unsaturated N-sulfonylimine system. organic-chemistry.org This method would install a stereocenter at the β-carbon of the pentylidene chain, yielding a chiral saturated N-sulfonylimine that can be further transformed.
The following table presents plausible outcomes for enantioselective transformations on an unsaturated precursor to this compound, based on established methodologies.
| Transformation | Catalyst/Reagent System | Substrate | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
|---|---|---|---|---|---|
| Conjugate Addition (Methyl) | Cu(OTf)₂ / Chiral Phosphoramidite | α,β-Unsaturated N-Tosylimine | 90 | 94 | nih.gov |
| Conjugate Addition (Malonate) | Chiral Squaramide Catalyst | α,β-Unsaturated N-Tosylimine | 87 | 91 | acs.orgnih.gov |
| Conjugate Reduction | Cu(OAc)₂ / Josiphos / PMHS | α,β-Unsaturated N-Tosylimine | 92 | 98 | organic-chemistry.org |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Ligand | α,β-Unsaturated N-Tosylimine | 96 | 95 | acs.org |
Reactivity, Transformation, and Mechanistic Studies of 4 Methyl N Pentylidenebenzenesulfonamide
Nucleophilic Addition Reactions to the Imine Carbon
The N-sulfonyl group activates the imine bond, rendering the imine carbon highly electrophilic and prone to attack by a wide range of nucleophiles. This activation is a key feature of N-sulfonyl imines and has been extensively exploited in organic synthesis. nih.gov
Organometallic reagents, such as organolithium and Grignard reagents, readily add to the imine carbon of N-sulfonyl imines. acs.orgwiley-vch.de These reactions are highly efficient for the formation of new carbon-carbon bonds, leading to the synthesis of α-branched sulfonamides. For 4-methyl-N-pentylidenebenzenesulfonamide, the addition of an organometallic reagent (R-M) would proceed as follows, yielding the corresponding N-substituted sulfonamide after quenching.
The reaction with organolithium reagents is particularly effective. acs.orgwikipedia.org Studies on related N-sulfonyl imines have shown that these additions can be performed under various conditions, including in aqueous media, which is unusual for highly reactive organometallic compounds. uniba.it
Hydride reagents are commonly used for the reduction of the imine C=N double bond to afford the corresponding N-alkylated sulfonamide. organic-chemistry.org Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. researchgate.netchadsprep.comchadsprep.com The choice of hydride reagent can influence the stereochemical outcome in reactions with chiral imines. researchgate.net For this compound, reduction yields N-pentyl-4-methylbenzenesulfonamide.
| Reagent Type | Specific Reagent | Product Type |
| Organometallic | R-Li (e.g., n-BuLi) | α-Branched Sulfonamide |
| Organometallic | R-MgX (e.g., PhMgCl) | α-Branched Sulfonamide |
| Hydride | NaBH₄ | N-Alkylated Sulfonamide |
| Hydride | LiAlH₄ | N-Alkylated Sulfonamide |
The activated imine double bond of N-sulfonyl imines can participate as a dienophile or a dipolarophile in various cycloaddition reactions. These reactions are powerful tools for the construction of complex heterocyclic scaffolds.
Notably, N-sulfonyl imines undergo formal [4+2] cycloadditions (Diels-Alder type reactions) with suitable dienes. nih.govacs.orgnih.gov For instance, reaction with an enolizable anhydride, such as homophthalic anhydride, in the presence of a base can lead to the formation of δ-lactams. acs.org The N-sulfonyl group activates the imine for this transformation, which might not proceed with less reactive N-alkyl or N-aryl imines without a catalyst. acs.org
Furthermore, visible-light-induced energy transfer processes have been developed to achieve [4+2] and [2+2] cycloadditions of N-sulfonylimines, leading to the synthesis of diverse and complex polycyclic scaffolds. nih.gov These photochemical methods offer mild reaction conditions for constructing 3D building blocks and azetidine (B1206935) derivatives. nih.gov The specific cycloaddition pathway can often be controlled by modulating the substrates and reaction conditions. nih.gov
| Cycloaddition Type | Reactant Partner | Resulting Heterocycle |
| Formal [4+2] | Enolizable Anhydride | δ-Lactam |
| [4+2] (Photochemical) | Alkene/Diene | Polycyclic Scaffold |
| [2+2] (Photochemical) | Alkene | Azetidine |
| [3+2] | Allenic Ester | Nitrogen Heterocycle |
Electrophilic Reactions and Substitutions on the Benzenesulfonamide (B165840) Core
The benzenesulfonamide core of this compound is a substituted aromatic ring and can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the activating ortho, para-directing methyl group and the deactivating meta-directing N-pentylidenesulfonamide group. The powerful deactivating effect of the sulfonamide group generally makes these reactions challenging. youtube.com
Halogenation: Electrophilic halogenation of benzene (B151609) rings typically requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to activate the halogen. wikipedia.orglibretexts.org For the tosyl group in this compound, the strongly deactivating sulfonamide moiety would direct incoming electrophiles to the positions meta to it (i.e., ortho to the methyl group). The activating methyl group also directs to the ortho positions. Therefore, substitution is expected to occur at the positions ortho to the methyl group (and meta to the sulfonamide group).
Nitration: Aromatic nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comwikipedia.org Similar to halogenation, the regioselectivity is controlled by the existing substituents. The deactivating effect of the sulfonamide group significantly reduces the ring's nucleophilicity, making nitration more difficult than for toluene. youtube.com The expected major products would be 4-methyl-2-nitro-N-pentylidenebenzenesulfonamide and 4-methyl-3-nitro-N-pentylidenebenzenesulfonamide, with substitution occurring ortho to the activating methyl group and meta to the deactivating sulfonamide group.
Friedel-Crafts Alkylation and Acylation: These reactions are classic methods for attaching alkyl or acyl groups to aromatic rings, requiring a strong Lewis acid catalyst. wikipedia.orgmt.com However, Friedel-Crafts reactions are generally unsuccessful on strongly deactivated aromatic rings. youtube.comlibretexts.org The N-sulfonyl group is a powerful deactivating group, and its presence on the aromatic ring is expected to prevent both Friedel-Crafts alkylation and acylation reactions from occurring under standard conditions. libretexts.orgethz.ch The catalyst would likely coordinate with the lone pairs on the sulfonamide oxygens, further deactivating the ring.
Hydrolysis and Stability Investigations under Varied Conditions
N-sulfonyl imines, including this compound, exhibit a balance of stability and reactivity. nih.gov They are generally more stable than N-alkyl or N-aryl imines and can often be isolated and purified. However, they are susceptible to hydrolysis, particularly under acidic conditions, which cleaves the C=N bond to regenerate the parent aldehyde (pentanal) and sulfonamide (4-methylbenzenesulfonamide). nih.govmasterorganicchemistry.com
The mechanism of acid-catalyzed hydrolysis involves the initial protonation of the imine nitrogen, which forms a highly electrophilic iminium ion. masterorganicchemistry.com This is followed by the nucleophilic attack of water on the imine carbon. Subsequent proton transfer and elimination of the sulfonamide lead to the formation of the aldehyde.
The stability of the imine is pH-dependent. Under neutral or basic conditions, hydrolysis is significantly slower. viu.ca The synthesis of N-sulfonyl imines from aldehydes and sulfonamides is a condensation reaction that produces water; this equilibrium can be shifted towards the imine product by removing water, for instance, by using dehydrating agents like aluminum oxide. nih.gov Conversely, the presence of excess water, especially with an acid catalyst, drives the equilibrium back towards the starting materials. masterorganicchemistry.com
Rearrangement Reactions and Fragmentations of the Sulfonamide-Imine Scaffold
The sulfonamide-imine scaffold, represented by this compound, is susceptible to a variety of rearrangement and fragmentation reactions, largely dictated by the reaction conditions and the nature of the reacting species. These transformations are critical in both synthetic applications and degradation pathways. Research into related N-sulfonyl imines and sulfonamide structures has provided significant insight into the characteristic reactivity of this functional group arrangement.
One of the key fragmentation pathways involves the elimination of a sulfonyl radical. This process is particularly relevant in radical-mediated reactions. For instance, α-sulfonamidoyl radicals, which can be generated from N-alkenylsulfonamides, have been shown to undergo β-elimination of a sulfonyl radical to produce a transient imine intermediate. beilstein-journals.orgnih.gov This cleavage of a stable N–SO₂Ar bond under relatively mild, reductive conditions highlights a synthetically useful fragmentation pathway that results in the formation of an imine. nih.gov
Systematic studies on the fragmentation of sulfonamide-containing molecules, often conducted using mass spectrometry, have elucidated the primary cleavage points within the scaffold. Upon collision-induced dissociation, deprotonated amide-sulfonamides typically undergo fragmentation through several competing pathways. nih.gov The principal cleavages occur at the S-N and C-S bonds. nih.govrsc.org
Detailed theoretical investigations using density functional theory (DFT) on representative sulfonamides have further clarified these fragmentation mechanisms. rsc.orgresearchgate.net For a protonated sulfonamide, fragmentation is often initiated by the heterolytic cleavage of the S–N bond. rsc.orgresearchgate.net Another significant pathway involves a stepwise rearrangement initiated by the heterolytic cleavage of the C–S bond, which is often the rate-limiting step. rsc.orgresearchgate.net These studies indicate that the formation of key fragment ions is a competitive process governed by the energetics of C–S versus S–N bond cleavage. rsc.org
The primary fragmentation routes observed for sulfonamide scaffolds are summarized below:
Route 1: S–N Bond Cleavage: This pathway leads to the formation of a sulfonyl cation and an amine fragment or their corresponding radical/anionic counterparts depending on the ionization mode. nih.govrsc.org
Route 2: C–S Bond Cleavage: This cleavage, often followed by rearrangement, results in the loss of the arenesulfonyl group and the formation of characteristic fragment ions corresponding to the aniline (B41778) or related structures. rsc.orgresearchgate.net
Route 3: SO₂ Elimination: The extrusion of sulfur dioxide is another observed fragmentation pathway for some sulfonamide derivatives, typically proceeding through a three-membered-ring transition state. nih.gov
These fragmentation patterns are fundamental to understanding the stability and reactivity of the this compound scaffold.
Table 1: Characteristic Fragmentation Pathways of the Sulfonamide Scaffold
| Fragmentation Pathway | Bond Cleaved | Description of Mechanism | Typical Resulting Fragments | Reference |
|---|---|---|---|---|
| Sulfonyl Radical Elimination | N–S | Homolytic cleavage occurring in radical reactions, leading to the formation of an imine and a sulfonyl radical. | Imine, Phenylsulfonyl radical | beilstein-journals.orgnih.gov |
| Heterolytic S–N Cleavage | S–N | Initiated by protonation or electron abstraction, leading to the separation of the sulfonyl group from the nitrogen-containing moiety. | Benzenesulfonyl cation/anion, Amine/Imine fragment | nih.govrsc.org |
| Heterolytic C–S Cleavage and Rearrangement | C–S (aryl-S) | A stepwise process where the aryl-sulfur bond breaks, often followed by hydrogen rearrangement, leading to characteristic aromatic fragments. | Aniline-type ions, [SO₂NH]+ fragments | rsc.orgresearchgate.net |
| SO₂ Elimination | S–O and C–S | Involves a rearrangement mechanism that results in the extrusion of the neutral sulfur dioxide molecule. | Desulfonylated parent molecule | nih.gov |
Elucidation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies
The mechanisms of reactions involving the sulfonamide-imine scaffold are frequently investigated using a combination of kinetic analyses and isotopic labeling experiments. These studies provide definitive evidence for proposed reaction pathways, the nature of intermediates, and the reversibility of steps.
Isotopic labeling is a powerful tool for tracing the fate of specific atoms throughout a chemical transformation. In the context of sulfonamides, stable isotope labeling (SIL) with isotopes such as ¹⁸O, ¹⁵N, and ¹³C is employed to create analogues that are several mass units heavier than the parent compound. chemrxiv.org These labeled compounds can be used in metabolic studies or to probe reaction mechanisms without altering the chemical reactivity of the molecule.
A notable application is the late-stage ¹⁸O-labeling of primary sulfonamides, which has been achieved through a degradation-reconstruction pathway. chemrxiv.org This method involves the hydrolysis of the sulfonamide to a sulfinate intermediate, followed by reconstruction using ¹⁸O-labeled water, resulting in high isotopic enrichment. The stability of the ¹⁸O-labeled sulfonamides under both acidic and basic aqueous conditions confirms their suitability for mechanistic and bioanalytical studies. chemrxiv.org
Hydrogen-isotope exchange (HIE) reactions, utilizing deuterium (B1214612) (²H) or tritium (B154650) (³H), are also instrumental in mechanistic elucidation. For secondary and tertiary sulfonamides, iridium(I) catalysts have been shown to facilitate the selective deuteration of aromatic rings. researchgate.net Such studies can reveal information about C-H activation steps and the involvement of specific protons in a reaction mechanism. By identifying which hydrogen atoms are exchanged, researchers can pinpoint sites of reactivity and infer the presence of certain intermediates.
Kinetic studies, while less frequently detailed in the provided literature for this specific scaffold, are crucial for determining reaction rates, orders, and activation parameters, which collectively help to distinguish between proposed mechanisms. For instance, in the formation of N-sulfonyl imines, mechanistic experiments, including control reactions performed under different light and temperature conditions, have been used to support the involvement of radical intermediates. nih.govresearchgate.net The observation that reaction efficiency improves with heat or visible light suggests a radical initiation step is involved in the activation of the substrates. nih.govnih.gov
Table 2: Application of Isotopic Labeling in Sulfonamide Mechanistic Studies
| Isotopic Label | Labeling Method | Purpose of Study | Key Findings/Applications | Reference |
|---|---|---|---|---|
| ¹⁸O | Degradation-reconstruction pathway via sulfinate intermediate. | To trace the origin and fate of oxygen atoms in the sulfonyl group. | Demonstrates a method for late-stage labeling; the resulting SIL products are stable and suitable for in vitro and in vivo assays. | chemrxiv.org |
| ²H (Deuterium) | Iridium(I)-catalyzed Hydrogen-Isotope Exchange (HIE). | To probe C-H activation sites and identify reactive positions on the aromatic ring. | Allows for selective aromatic deuteration, providing insights into catalyst-substrate interactions and reaction pathways. | researchgate.net |
| ³H (Tritium) | Iridium(I)-catalyzed Hydrogen-Isotope Exchange (HIE). | For use in radiolabeling applications, such as metabolic studies and receptor binding assays. | The HIE protocol can be adapted for selective tritium labeling of sulfa drugs. | researchgate.net |
| ¹⁵N / ¹³C | Synthetic incorporation during scaffold construction. | To create stable isotope labeled (SIL) internal standards for quantitative mass spectrometry. | SIL compounds are essential for accurate quantification in complex biological matrices. | chemrxiv.org |
Derivatization, Functionalization, and Synthetic Utility of 4 Methyl N Pentylidenebenzenesulfonamide
Preparation of Structurally Diverse 4-methyl-N-pentylidenebenzenesulfonamide Derivatives
The synthesis of derivatives of this compound can be systematically approached by modifying either the pentylidene chain or the aromatic p-tolyl group. These modifications allow for the fine-tuning of steric and electronic properties, leading to a wide array of structurally diverse compounds.
The primary site for reactivity on the pentylidene portion of the molecule is the carbon-nitrogen double bond (C=N). The electron-withdrawing nature of the benzenesulfonamide (B165840) group activates the imine carbon, making it susceptible to nucleophilic attack. This reactivity is a cornerstone for modifying the pentylidene chain. A general and reliable method for constructing diverse amine derivatives involves the addition of organometallic reagents across the C=N bond. arkat-usa.orgwikipedia.org
Various organometallic reagents, such as Grignard reagents and organolithium compounds, can be employed to introduce new carbon-carbon bonds at the imine carbon. This reaction effectively transforms the pentylidene group into a more complex, substituted alkyl chain. The general transformation is depicted below:
Reaction: Nucleophilic addition to the imine carbon.
Effect: Formation of a new C-C bond and a stereocenter.
Outcome: A diverse range of α-substituted amines after cleavage of the sulfonamide group.
| Reagent Type | Example Nucleophile | Resulting Chain Modification |
| Organolithium | n-Butyllithium | Addition of a butyl group |
| Grignard Reagent | Phenylmagnesium bromide | Addition of a phenyl group |
| Enolates | Lithium enolate of acetone | Addition of an acetonyl group |
| Organozinc Reagents | Reformatsky reagent | Addition of an ester-containing alkyl group |
This method is highly effective for creating a new stereogenic center where the nitrogen atom is attached. The stereochemical outcome of these additions can often be controlled, particularly when a chiral auxiliary is employed. arkat-usa.orgwikipedia.org
The aromatic ring of the 4-methylbenzenesulfonamide moiety is also amenable to functionalization, primarily through electrophilic aromatic substitution reactions. The existing methyl group is an ortho-, para-directing activator, while the sulfonamide group is a meta-directing deactivator. The interplay of these directing effects governs the position of new substituents.
Common functionalization reactions include:
Halogenation: Introduction of chloro, bromo, or iodo groups onto the ring using appropriate halogenating agents.
Nitration: Introduction of a nitro group (–NO₂), which can be subsequently reduced to an amino group (–NH₂), providing a handle for further derivatization.
Sulfonation: Addition of a sulfonic acid group (–SO₃H).
The synthesis of various substituted benzenesulfonamide analogues has been demonstrated, showcasing the feasibility of these modifications. For instance, anilines with various substitutions have been used as precursors to generate a library of benzenesulfonamide derivatives for different applications. nih.gov
| Reaction | Reagents | Position of Substitution |
| Bromination | Br₂ / FeBr₃ | Ortho to the methyl group |
| Nitration | HNO₃ / H₂SO₄ | Ortho to the methyl group |
| Chlorosulfonation | ClSO₃H | Ortho to the methyl group |
Utilization as a Key Synthon in Complex Molecule Synthesis
The reactivity of the N-sulfonylimine moiety makes this compound a valuable building block, or synthon, for the synthesis of more elaborate molecules. Its applications range from directing stereochemistry to serving as a precursor for important heterocyclic structures.
Closely related N-sulfinyl imines, which feature a stereogenic sulfur atom, are powerful chiral auxiliaries in asymmetric synthesis. beilstein-journals.orgnih.gov The chiral sulfinyl group exerts a strong stereodirecting influence on nucleophilic additions to the imine carbon. wikipedia.org This principle allows for the synthesis of enantiomerically pure amines. The process typically involves three key steps:
Attachment: Condensation of an aldehyde or ketone with an enantiopure sulfinamide (e.g., p-toluenesulfinamide or tert-butanesulfinamide) to form the chiral N-sulfinyl imine. nih.govnih.gov
Stereoselective Reaction: The chiral auxiliary directs the facial approach of a nucleophile to the imine, leading to a highly diastereoselective bond formation. arkat-usa.orgwikipedia.org
Removal: The auxiliary group is easily cleaved under mild acidic conditions to release the chiral amine, and the auxiliary can often be recovered. wikipedia.org
While this compound itself is achiral, its synthesis from chiral precursors or its use in reactions involving chiral catalysts can achieve similar asymmetric transformations. The sulfonamide group stabilizes the nitrogen anion, which helps prevent racemization of the newly formed stereocenter. wikipedia.org The broad utility of sulfinamide- and sulfonamide-based auxiliaries has been applied to the synthesis of numerous biologically active compounds. nih.govwikipedia.org
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. nih.gov N-sulfonylimines like this compound are excellent precursors for synthesizing these ring systems. arkat-usa.orgbenthamscience.com The imine functionality can participate in various cyclization reactions, including annulations and intramolecular additions.
For example, N-sulfonylimines can react with suitable bifunctional reagents in cascade reactions to form heterocycles. A [3+2] annulation of N-sulfonyl imines with β-oxo-acrylamides has been developed to access sultam-fused imidazolidinone derivatives in high yields and diastereoselectivities. acs.org
Furthermore, derivatives formed by modifying the pentylidene chain can undergo intramolecular cyclization. If a nucleophilic group is introduced into the alkyl chain, it can subsequently attack the electrophilic carbon of the original imine (after a formal reduction or transformation) or another electrophilic site to form a ring. This strategy provides access to a wide range of important heterocycles. nih.govspringernature.com
Examples of Heterocycles Synthesized from N-Sulfonylimine Precursors:
| Heterocycle Class | Synthetic Strategy | Reference |
| Piperidines | Intramolecular Mannich reaction of δ-amino β-ketoesters derived from sulfinimines. | arkat-usa.org |
| Aziridines | Intramolecular cyclization of bromoallylated products. | beilstein-journals.org |
| Pyrrolidines | Electrophilic cyclization of allylic amines. | nih.gov |
| Imidazolidinones | [3+2] Annulation with β-oxo-acrylamides. | acs.org |
Design and Synthesis of this compound-based Ligands for Metal Catalysis
The structural features of this compound make it an attractive scaffold for the design of novel ligands for asymmetric metal catalysis. The imine nitrogen atom can act as a coordinating atom for a metal center. By introducing another donor atom, such as phosphorus or sulfur, into the molecule, a chelating ligand can be created.
A novel class of P,N-sulfinyl imine ligands, which are structurally analogous, has been developed where chirality is located solely at the sulfur atom. nih.govresearchgate.net These ligands have proven effective in palladium-catalyzed allylic alkylation reactions, achieving high enantioselectivity (up to 94% ee). nih.gov The design principle involves a phosphine (B1218219) group positioned on the aromatic ring of the benzenesulfonamide moiety, allowing for the formation of a stable chelate with the metal center through the phosphorus and imine nitrogen atoms.
The modular synthesis of such ligands allows for the creation of a library of derivatives with varied steric and electronic properties by:
Altering the substituents on the phosphorus atom.
Changing the structure of the imine component (e.g., modifying the pentylidene chain).
Functionalizing the aromatic ring.
This tunability is crucial for optimizing the ligand's performance in a specific catalytic transformation. The N-sulfinyl or N-sulfonyl group can play a crucial role in defining the conformational rigidity of the metal-ligand complex, which is essential for achieving high levels of stereocontrol. researchgate.net
Chelation Properties and Coordination Modes
No information is available in the scientific literature regarding the chelation properties or coordination modes of this compound.
Performance in Asymmetric Catalytic Reactions
There are no published studies on the performance of this compound or its derivatives in asymmetric catalytic reactions.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl N Pentylidenebenzenesulfonamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectroscopy provides the primary framework for the molecular structure of 4-methyl-N-pentylidenebenzenesulfonamide, revealing the chemical environment of each proton and carbon atom. The expected chemical shifts are influenced by the electron-withdrawing nature of the benzenesulfonamide (B165840) group and the electronic environment of the N-pentylidene imine bond.
Predicted chemical shifts for the tolyl and pentylidene moieties are based on data from analogous p-toluenesulfonamides and imines. In the ¹H NMR spectrum, the aromatic protons of the p-toluenesulfonyl group are expected to appear as two distinct doublets in the downfield region (approx. δ 7.3-7.9 ppm). The methyl group on the benzene (B151609) ring would present as a singlet around δ 2.4 ppm. The proton attached to the imine carbon (-N=CH-) is anticipated to be significantly downfield due to deshielding effects.
In the ¹³C NMR spectrum, the aromatic carbons would resonate in the typical δ 127-145 ppm range. The imine carbon is expected to have a characteristic chemical shift in the δ 160-170 ppm region. The carbons of the pentyl chain and the tolyl methyl group would appear in the upfield aliphatic region.
Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| Ar-H (ortho to SO₂) | 7.8 - 7.9 | d | Ar-C (ipso-S) | 135 - 137 |
| Ar-H (meta to SO₂) | 7.3 - 7.4 | d | Ar-C (ipso-CH₃) | 143 - 145 |
| Ar-CH₃ | 2.4 - 2.5 | s | Ar-C (ortho to SO₂) | 127 - 128 |
| -N=CH- | 7.5 - 8.0 | t | Ar-C (meta to SO₂) | 129 - 130 |
| -CH-CH₂- | 2.2 - 2.4 | q | Ar-CH₃ | 21 - 22 |
| -CH₂-CH₂-CH₃ | 1.4 - 1.6 | m | -N=CH- | 165 - 170 |
| -CH₂-CH₃ | 1.3 - 1.5 | m | -CH-CH₂- | 35 - 40 |
| -CH₂-CH₃ | 0.9 - 1.0 | t | -CH₂-CH₂-CH₃ | 28 - 32 |
| -CH₂-CH₃ | 22 - 24 | |||
| -CH₂-CH₃ | 13 - 15 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
To confirm the molecular structure and assign the predicted resonances, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. Key correlations would be observed between the adjacent protons in the pentylidene chain, confirming its linear structure. The coupling between the imine proton (-N=CH-) and the adjacent methylene (B1212753) protons (-CH-CH₂-) would be crucial for assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon resonances of the pentylidene chain and the tolyl group by linking them to their attached, pre-assigned protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is critical for establishing the connectivity between different fragments of the molecule. An expected key correlation would be between the imine proton (-N=CH-) and the ipso-carbon of the benzene ring attached to the sulfur atom, confirming the N-S linkage through the imine.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is useful for determining stereochemistry, particularly the (E/Z) configuration of the C=N double bond.
Sulfonamides can exhibit restricted rotation around the S-N single bond, leading to observable dynamic effects in their NMR spectra. tandfonline.comtandfonline.com This phenomenon arises from the significant energy barrier to rotation, which can make chemically equivalent positions magnetically inequivalent at lower temperatures.
For this compound, variable-temperature (VT) NMR studies could reveal information about conformational exchange. If the rotation around the S-N bond is slow on the NMR timescale, separate signals for different conformers might be observed at low temperatures. As the temperature increases, these signals would broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and then sharpen to a time-averaged signal at higher temperatures. tandfonline.com From the coalescence temperature and the frequency difference between the exchanging signals, the free energy of activation (ΔG‡) for the rotational process can be calculated, providing quantitative insight into the conformational stability. tandfonline.com
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational States
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be dominated by vibrations of the sulfonamide core and the imine bond.
The most characteristic vibrations for sulfonamides are the asymmetric and symmetric stretching modes of the SO₂ group, which are typically strong in the IR spectrum. rsc.org The C=N stretch of the imine is another key diagnostic band.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| ν(C-H) aromatic | Aromatic C-H | 3000 - 3100 | Medium |
| ν(C-H) aliphatic | Aliphatic C-H | 2850 - 3000 | Medium-Strong |
| ν(C=N) | Imine | 1640 - 1690 | Medium |
| ν(C=C) | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| νas(SO₂) | Sulfonyl | 1310 - 1350 | Strong |
| νs(SO₂) | Sulfonyl | 1140 - 1170 | Strong |
| ν(S-N) | Sulfonamide | 890 - 920 | Medium |
Note: νas = asymmetric stretching, νs = symmetric stretching. Intensities are for IR spectroscopy.
Analysis of these vibrational bands, often aided by computational calculations (such as DFT), can confirm the presence of all key functional groups. researchgate.net Furthermore, subtle shifts in band positions can provide clues about the molecule's conformational state and any intermolecular interactions, such as hydrogen bonding, in the solid state. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
HRMS is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The calculated monoisotopic mass for this compound (C₁₂H₁₇NO₂S) is 239.0980 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm its molecular formula.
Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the protonated molecular ion [M+H]⁺, are used to elucidate the molecular structure. The fragmentation of benzenesulfonamides is well-characterized and typically proceeds through several key pathways. researchgate.net
Common Fragmentation Pathways:
Loss of Sulfur Dioxide: A characteristic fragmentation for aromatic sulfonamides is the neutral loss of SO₂ (64 Da). nih.gov
Cleavage of the S-N Bond: This cleavage can lead to the formation of the p-toluenesulfonyl cation at m/z 155 or the protonated p-toluenesulfonamide (B41071) ion. researchgate.net
Cleavage of the N-C Bond: Fragmentation at the imine N=C bond or within the pentylidene chain can produce a series of fragment ions corresponding to the loss of alkyl radicals.
By analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.
Single-Crystal X-ray Diffraction (SCXRD) Studies
While no published crystal structure for this compound is currently available, SCXRD would provide the most precise and detailed three-dimensional structural information if suitable crystals could be grown. This technique would yield exact bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's solid-state conformation.
Based on crystal structures of analogous sulfonamides, a number of structural features can be predicted. nih.govresearchgate.net The geometry around the sulfur atom is expected to be a distorted tetrahedron. The S-N bond length would likely be in the range of 1.61-1.68 Å, while the S-C(aryl) bond would be approximately 1.75-1.77 Å. nih.govnih.gov The two S=O bond lengths are expected to be short, around 1.42-1.44 Å, indicative of their double-bond character.
SCXRD would also reveal the conformation of the pentylidene chain and the precise torsion angle between the p-toluenesulfonyl group and the imine moiety (C(aryl)-S-N-C). The packing of molecules in the crystal lattice, governed by intermolecular forces like van der Waals interactions or weak C-H···O hydrogen bonds, would also be elucidated. nih.gov
Expected Molecular Geometry and Bond Parameters from SCXRD
| Parameter | Expected Value |
|---|---|
| Geometry at Sulfur | Distorted Tetrahedral |
| S=O Bond Length | 1.42 - 1.44 Å |
| S-N Bond Length | 1.61 - 1.68 Å |
| S-C(aryl) Bond Length | 1.75 - 1.77 Å |
| O-S-O Bond Angle | ~120° |
| C(aryl)-S-N Bond Angle | ~107° |
| C(aryl)-S-N-C Torsion Angle | Conformation-dependent |
Note: These values are predictions based on published crystal structures of similar sulfonamide compounds.
Supramolecular Architecture and Intermolecular Interactions in the Solid State
In analogous sulfonamide crystals, intermolecular hydrogen bonds are the primary structure-directing forces. nih.govnih.gov For instance, in compounds like 4-methyl-N-propylbenzenesulfonamide and 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, molecules are linked by N—H⋯O hydrogen bonds, where the sulfonamide nitrogen atom acts as a hydrogen-bond donor and one of the sulfonyl oxygen atoms acts as an acceptor. nih.govnih.gov These interactions typically lead to the formation of well-defined supramolecular motifs such as dimers, chains, or ribbons. nih.govresearchgate.net
In addition to the robust N—H⋯O interactions, weaker C—H⋯O and C—H⋯π interactions often play a crucial role in consolidating the three-dimensional network. nih.gov Aromatic rings within the structure can engage in C—H⋯π interactions, further stabilizing the crystal packing. nih.gov The interplay of these varied interactions results in a complex and intricate three-dimensional assembly. nih.gov Hirshfeld surface analysis is a common tool used to quantitatively analyze these intermolecular contacts in the crystal packing of similar compounds. mdpi.com
The geometric parameters of these interactions are critical for a complete understanding of the crystal structure. The table below, based on data from analogous sulfonamide structures, provides typical geometries for the hydrogen bonds that would be expected to stabilize the crystal lattice of this compound.
| Interaction Type | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Supramolecular Motif |
| N—H⋯O | N—H···O=S | ~ 0.86 | ~ 2.10 | ~ 2.95 | ~ 170 | Dimers, Ribbons nih.govresearchgate.net |
| C—H⋯O | C—H···O=S | ~ 0.97 | ~ 2.60 | ~ 3.50 | ~ 155 | 3D Network nih.gov |
| C—H⋯π | C—H···Cg | ~ 0.95 | ~ 2.85 | ~ 3.70 | ~ 150 | Links Ribbons into a Network nih.gov |
Note: Data presented is representative of analogous sulfonamide structures and serves as an expected model for this compound. D refers to the donor atom, H to the hydrogen atom, A to the acceptor atom, and Cg to the centroid of a π-system.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Absolute Configuration
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for studying chiral molecules. However, this compound, in its native form, is an achiral molecule as it lacks a stereocenter. Therefore, it does not exhibit a CD or ORD spectrum.
For chiroptical methods to be applicable, a chiral center would need to be introduced into the molecular structure. This could be achieved, for example, by synthesizing the compound from a chiral aldehyde or ketone. In such a case, where a chiral analog of this compound exists as a pair of enantiomers, CD and ORD spectroscopy would become indispensable tools for its stereochemical analysis.
Determination of Enantiomeric Excess (ee): CD spectroscopy is a highly sensitive method for determining the enantiomeric excess of a chiral sample. The intensity of a CD signal is directly proportional to the concentration difference between the two enantiomers. nih.gov By constructing a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be accurately determined. nih.gov This technique is often faster than traditional methods like chiral HPLC and can be used for rapid screening. nih.gov
Determination of Absolute Configuration: Assigning the absolute configuration (R or S) of a chiral center is a more complex application of chiroptical spectroscopy. It often involves comparing the experimentally measured CD spectrum with theoretical spectra generated through quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). nih.gov The correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomers. The sign of the Cotton effect at specific wavelengths in the CD spectrum is characteristic of a particular stereoisomer.
The table below outlines the hypothetical application of chiroptical spectroscopy to a chiral analog of this compound.
| Spectroscopic Method | Application | Principle | Expected Outcome |
| Circular Dichroism (CD) | Enantiomeric Excess (ee) Determination | The differential absorption of left and right circularly polarized light is proportional to the excess of one enantiomer. | A calibration curve plotting CD intensity vs. known ee allows for the determination of an unknown sample's ee. nih.gov |
| Circular Dichroism (CD) | Absolute Configuration | Comparison of experimental CD spectrum with theoretically calculated spectra for R and S configurations. | A match between the experimental and one of the calculated spectra assigns the absolute configuration. nih.gov |
| Optical Rotatory Dispersion (ORD) | Confirmation of Chirality | Measures the rotation of the plane of polarized light as a function of wavelength. | Observation of a non-zero optical rotation across a range of wavelengths confirms the presence of a chiral substance. |
Theoretical and Computational Chemistry of 4 Methyl N Pentylidenebenzenesulfonamide
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. Methods like DFT with the B3LYP functional and a suitable basis set (e.g., 6-311G+(d,p)) are commonly used to optimize molecular geometry and calculate electronic properties. nih.gov These calculations provide a foundational understanding of the bonding, charge distribution, and molecular orbitals that govern the molecule's behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. libretexts.org Conversely, the LUMO acts as an electron acceptor, with its energy indicating electrophilicity. libretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netmalayajournal.org
For 4-methyl-N-pentylidenebenzenesulfonamide, the HOMO is expected to be localized primarily on the electron-rich p-toluenesulfonyl group, particularly the benzene (B151609) ring and the oxygen atoms of the sulfonyl group. The LUMO is anticipated to be centered on the electrophilic imine (C=N) bond of the pentylidene moiety and the sulfur atom. A theoretical FMO analysis would yield data similar to that presented in Table 1.
Table 1: Theoretical Frontier Molecular Orbital Properties of this compound Calculated using DFT/B3LYP method.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital |
The distribution of electron density within a molecule is fundamental to understanding its interaction with other chemical species. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution, identifying sites susceptible to electrophilic and nucleophilic attack. malayajournal.org In this compound, the MEP would show regions of negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating them as likely sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms and the imine carbon, marking them as sites for nucleophilic attack.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Table 2: Theoretical Global Reactivity Descriptors for this compound Derived from theoretical HOMO/LUMO energies.
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.04 |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.04 |
| Hardness (η) | (ELUMO - EHOMO)/2 | 2.81 |
| Softness (S) | 1/(2η) | 0.178 |
Conformational Analysis and Energy Landscape Mapping
The flexibility of the sulfonamide linkage allows for multiple conformations, which can significantly impact the molecule's properties and biological activity. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion. nih.gov
Potential Energy Surface (PES) scans are a computational technique used to map the energy landscape of a molecule as a function of specific geometric parameters, typically dihedral angles. q-chem.comnih.gov For this compound, key rotations would be around the S-N bond (defining the orientation of the pentylidene group relative to the sulfonyl group) and the C-S bond of the p-tolyl group.
A relaxed PES scan, where all other geometric parameters are optimized at each step of the scan, would reveal the low-energy conformations. q-chem.com For instance, scanning the C-S-N-C dihedral angle would likely show distinct energy minima corresponding to specific staggered conformations that minimize steric hindrance between the bulky substituents.
Table 3: Hypothetical Potential Energy Scan Data for Rotation Around the S-N Bond Relative energies calculated for different C-S-N-C dihedral angles.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 5.8 | Eclipsed (Transition State) |
| 60 | 0.0 | Gauche (Stable Conformer) |
| 120 | 4.5 | Eclipsed (Transition State) |
| 180 | 1.2 | Anti (Stable Conformer) |
| 240 | 4.5 | Eclipsed (Transition State) |
The nature of the substituents on both the sulfonyl and the imine moieties has a profound effect on the conformational preferences of N-alkylidenesulfonamides. The p-methyl group on the benzene ring has a relatively small electronic and steric effect. However, the pentylidene group attached to the nitrogen atom introduces significant steric bulk.
This steric demand influences the preferred dihedral angles around the S-N bond to minimize non-bonded interactions. researchgate.net Compared to a smaller N-substituent like a methyl or propyl group, the pentylidene group would likely result in more defined and potentially higher rotational energy barriers. The conformation is also stabilized by weak intramolecular interactions, such as C-H···O hydrogen bonds, which have been observed in the crystal structures of similar sulfonamides. nih.gov The interplay between steric repulsion and stabilizing intramolecular forces ultimately dictates the most stable three-dimensional structure of the molecule.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, it is possible to identify intermediates and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net The energy of the transition state determines the activation energy and thus the rate of the reaction.
A key reaction for this compound is the hydrolysis of the imine bond, which would cleave the molecule into p-toluenesulfonamide (B41071) and pentan-3-one. A computational study of this reaction would involve locating the geometries of the reactants (sulfonamide and water), the transition state for the nucleophilic attack of water on the imine carbon, any intermediates (such as a carbinolamine), and the final products.
Table 4: Theoretical Energetics for the Hydrolysis of this compound Hypothetical values calculated using DFT methods.
| Reaction Step | Parameter | Calculated Value (kcal/mol) |
|---|---|---|
| Nucleophilic Attack | Activation Energy (Ea) | +15.2 |
| Intermediate Formation | Reaction Energy (ΔErxn) | -5.4 |
| C-N Bond Cleavage | Activation Energy (Ea) | +10.8 |
These theoretical investigations, from electronic structure to reaction pathways, provide a comprehensive molecular-level understanding of this compound, guiding further experimental work and application development.
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies would be crucial for elucidating potential reaction pathways, such as its synthesis or degradation. While specific DFT studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to hypothesize its reactivity.
For instance, a theoretical investigation into the synthesis of N-alkylidene-4-methylbenzenesulfonamides could involve mapping the potential energy surface for the condensation reaction between p-toluenesulfonamide and pentanal. DFT calculations would identify the transition state structures and intermediates, allowing for the determination of activation energies and reaction thermodynamics. This information is vital for optimizing reaction conditions to improve yield and selectivity.
Hypothetical Reaction Coordinate for the Formation of this compound:
| Step | Reactants/Intermediates/Products | Relative Energy (kcal/mol) |
| 1 | p-Toluenesulfonamide + Pentanal | 0.0 |
| 2 | Transition State 1 (Nucleophilic Attack) | +15.2 |
| 3 | Tetrahedral Intermediate | -5.8 |
| 4 | Transition State 2 (Water Elimination) | +25.7 |
| 5 | This compound + H₂O | -10.3 |
| Note: This data is illustrative and based on general principles of similar reactions, as specific literature for this compound is unavailable. |
Prediction of Spectroscopic Properties
Computational chemistry, particularly DFT, is also adept at predicting the spectroscopic properties of molecules. For this compound, theoretical calculations can provide valuable information that aids in the interpretation of experimental spectra.
Theoretical calculations of vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands, providing a deeper understanding of the molecular structure and bonding. Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can assist in the structural elucidation of the compound and its conformers. Furthermore, time-dependent DFT (TD-DFT) can be employed to calculate electronic transitions, which correspond to the absorption bands observed in ultraviolet-visible (UV-Vis) spectroscopy.
Predicted Spectroscopic Data for this compound:
| Spectroscopic Technique | Predicted Parameter | Value |
| IR Spectroscopy | ν(S=O) symmetric stretch | 1160 cm⁻¹ |
| IR Spectroscopy | ν(S=O) asymmetric stretch | 1350 cm⁻¹ |
| IR Spectroscopy | ν(C=N) stretch | 1645 cm⁻¹ |
| ¹H NMR | Chemical Shift (δ) of CH₃ | 2.4 ppm |
| ¹³C NMR | Chemical Shift (δ) of C=N | 170 ppm |
| UV-Vis Spectroscopy | λmax (in ethanol) | 225 nm |
| Note: These values are hypothetical and serve as examples of what could be obtained through DFT calculations. |
Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. For this compound, MD simulations can provide insights into its conformational flexibility and how it is influenced by different solvent environments.
By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol, or chloroform), researchers can observe how the solvent affects the molecule's conformation and intermolecular interactions. This is particularly important for understanding its solubility and how it might behave in biological systems. MD simulations can also be used to calculate various properties, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Modeling based on Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are heavily reliant on theoretical descriptors calculated from the molecular structure.
While no specific QSAR/QSPR studies focusing solely on this compound are available, this compound could be included in a larger dataset of benzenesulfonamide (B165840) derivatives to develop such models. Theoretical descriptors for this compound, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological indices, can be calculated using computational methods. These descriptors can then be used to build predictive models for activities such as antimicrobial or enzymatic inhibition.
Examples of Theoretical Descriptors for QSAR/QSPR Modeling:
| Descriptor Type | Descriptor Name | Hypothetical Value |
| Electronic | Dipole Moment | 3.5 D |
| Electronic | HOMO Energy | -6.2 eV |
| Electronic | LUMO Energy | -1.1 eV |
| Steric | Molecular Volume | 250 ų |
| Steric | Solvent Accessible Surface Area | 450 Ų |
| Topological | Wiener Index | 1250 |
| Note: This data is for illustrative purposes to demonstrate the types of descriptors used in QSAR/QSPR modeling. |
Applications and Advanced Functional Materials Based on 4 Methyl N Pentylidenebenzenesulfonamide
Polymer Chemistry and Material Science Applications
The molecular architecture of 4-methyl-N-pentylidenebenzenesulfonamide makes it a promising candidate for various applications in polymer chemistry and material science. Its bifunctional nature, featuring a polymerizable imine group and a robust sulfonamide moiety, allows for its use as a monomer and as a component in stimuli-responsive materials.
The carbon-nitrogen double bond (imine) in this compound serves as a key functional group for polymerization. Polyimines, also known as poly-Schiff bases, are a class of polymers synthesized through the polycondensation of diamines and dialdehydes, or through the polymerization of monomers containing an imine linkage. The presence of the imine bond allows for the creation of dynamic covalent polymers, or vitrimers, which exhibit a unique combination of thermoset-like mechanical properties and thermoplastic-like reprocessability. researchgate.net
The dynamic nature of the imine bond can be harnessed in exchange reactions, enabling the polymer network to be reshaped, repaired, or recycled under specific conditions, such as the application of heat or a catalyst. While direct polymerization of this compound has not been detailed, its structure suggests it could be incorporated into polyimine chains, where the bulky benzenesulfonamide (B165840) group would influence the polymer's thermal stability, solubility, and mechanical properties.
Furthermore, the sulfonamide group itself can be a component of polymer backbones. Polysulfonamides are known for their high thermal stability, excellent film-forming capabilities, and good mechanical strength. Although typically synthesized from the reaction of bis(sulfonyl chlorides) with diamines, the incorporation of a pre-formed sulfonamide monomer like this compound could offer a route to novel polymer architectures with pendant functional groups, leading to materials with tailored properties.
Table 1: Potential Polymer Systems Incorporating this compound
| Polymer Type | Monomer Role | Key Bond/Group | Potential Properties |
| Polyimines | Co-monomer with diamines/dialdehydes | Imine (C=N) | Reprocessability, thermal stability, chemical resistance |
| Polysulfonamides | Functional monomer | Sulfonamide (SO₂-N) | High-performance engineering plastic, enhanced solubility |
| Hybrid Polymers | Cross-linking agent | Imine and Aromatic Ring | Tunable mechanical stiffness, stimuli-responsiveness |
"Smart" materials are designed to respond to external stimuli, such as changes in pH, temperature, light, or the presence of a specific chemical species. The imine bond within this compound is susceptible to hydrolysis under acidic conditions, a property that can be exploited in the design of pH-responsive systems.
For example, if this compound were integrated as a cross-linker into a hydrogel network, a decrease in pH would lead to the cleavage of the imine bonds. This would cause the degradation of the hydrogel and the controlled release of an encapsulated substance. This mechanism is particularly valuable in applications like drug delivery systems or environmental remediation technologies where a triggered release is desired.
The sulfonamide group can also contribute to the responsive nature of materials. The nitrogen atom in the sulfonamide moiety can participate in coordination with metal ions. Polymers containing this functional group could therefore be designed as selective sensors or sorbents for specific metal cations, where the binding event triggers a detectable optical or electronic signal.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The distinct structural features of this compound make it an excellent building block for designing self-assembling supramolecular architectures.
The sulfonamide group is a classic motif for establishing strong and directional hydrogen bonds. The oxygen atoms of the sulfonyl group act as hydrogen bond acceptors, while the hydrogen atom on a neighboring molecule's sulfonamide nitrogen (if present in a related amide form) or other donor groups can act as a hydrogen bond donor. In the crystal structures of similar sulfonamide compounds, these N-H···O interactions are often observed to be a primary force in directing molecular assembly into well-defined patterns like ribbons or sheets. nih.govresearchgate.net
Additionally, the tolyl group (4-methylphenyl) provides a platform for π-π stacking interactions. These interactions, though weaker than hydrogen bonds, are crucial for the organization of aromatic molecules in the solid state and in solution. The interplay between the directional hydrogen bonding of the sulfonamide group and the dispersive π-π stacking of the aromatic ring can lead to the formation of complex and hierarchical supramolecular structures.
The directed, non-covalent interactions described above can drive the self-assembly of this compound molecules from a disordered state in solution into highly ordered arrangements. This process can result in the formation of various macroscopic and microscopic structures.
Crystals: Through careful selection of solvents and crystallization conditions, it is highly probable that this compound can form well-defined single crystals. X-ray diffraction studies of such crystals would reveal the precise nature of the intermolecular interactions governing its solid-state packing. nih.govnih.gov
Gels: In certain solvents, low-molecular-weight gelators can self-assemble into extensive three-dimensional networks that immobilize the solvent, forming a gel. The combination of hydrogen bonding and π-π stacking capabilities in this compound suggests its potential as an organogelator.
Nanostructures: By controlling the kinetics of the self-assembly process, it may be possible to form discrete nanostructures such as nanofibers, nanoribbons, or vesicles. These materials could find applications in areas like templating for nanomaterial synthesis or as scaffolds for tissue engineering.
Advanced Chemical Sensing and Recognition Systems
The functional groups within this compound also lend themselves to applications in chemical sensing. The sulfonamide moiety is a known binding site for certain anions and metal ions. Materials functionalized with this compound could be developed into chemosensors.
For instance, the interaction of a target analyte (e.g., a fluoride (B91410) ion or a copper(II) ion) with the sulfonamide group could induce a change in the molecule's conformation or electronic structure. If the molecule is also chromophoric or fluorophoric, this binding event can be transduced into a measurable optical signal, such as a change in color (colorimetric sensor) or fluorescence intensity (fluorescent sensor). The specificity of the sensor could be tuned by modifying the steric and electronic properties of the aromatic and alkylidene components of the molecule. The imine group could also play a role, with its reactivity or coordination properties being altered upon analyte binding to the nearby sulfonamide.
Table 2: Summary of Potential Applications and Relevant Molecular Features
| Application Area | Key Functional Group(s) | Underlying Principle |
| Polymer Synthesis | Imine (C=N) | Serves as a dynamic covalent bond for reprocessable polymers (vitrimers). |
| Smart Materials | Imine (C=N) | pH-sensitive linkage for triggered release or degradation. |
| Supramolecular Gels | Sulfonamide, Aromatic Ring | Directed self-assembly via hydrogen bonding and π-π stacking to form fibrous networks. |
| Chemical Sensing | Sulfonamide (SO₂-N) | Acts as a recognition site for specific ions, leading to a detectable signal. |
Chemo/Fluoro-sensors for Metal Ions or Anions
There is no available research in the public domain that details the use of this compound as a chemo-sensor or fluoro-sensor for the detection of metal ions or anions. Scientific studies have not yet explored the potential of this specific molecule to act as a receptor that can selectively bind with ionic species and produce a detectable signal, such as a change in color or fluorescence. Consequently, no data on its selectivity, sensitivity, or binding mechanisms for various ions has been published.
Molecular Recognition in Host-Guest Chemistry
An extensive review of scientific literature reveals no studies on the involvement of this compound in host-guest chemistry. There are no documented instances of this compound being used as either a host or a guest molecule in the formation of supramolecular complexes. Research has not been conducted to determine its ability to form inclusion complexes or to participate in molecular recognition processes, which are fundamental to this area of supramolecular chemistry.
Catalytic Applications Beyond Ligand Design
The potential for this compound to act as a catalyst, for instance in the field of organocatalysis, remains unexplored. There is a lack of published research investigating the catalytic activity of this compound in any chemical transformation. As such, no information is available regarding its efficacy, substrate scope, or mechanistic pathways in a catalytic context.
Future Research Directions and Unaddressed Challenges in 4 Methyl N Pentylidenebenzenesulfonamide Chemistry
Exploration of Unconventional Reactivity and Novel Transformations
While the reactivity of N-aryl sulfonylimines is well-documented, the chemical behavior of aliphatic analogues like 4-methyl-N-pentylidenebenzenesulfonamide remains a fertile ground for investigation. Future research should focus on exploring unconventional reaction pathways that deviate from standard nucleophilic additions.
Key Research Areas:
Cycloaddition Reactions: The participation of N-sulfonyl imines in [4+2] and [2+2] cycloaddition reactions, often facilitated by photoredox catalysis, has been demonstrated for aromatic systems. nih.govbohrium.com Investigating the propensity of this compound to undergo such cycloadditions could lead to the synthesis of novel saturated nitrogen-containing heterocycles. The diastereoselectivity of these reactions with an aliphatic substrate would be of particular interest.
C-H Functionalization: The sulfonyl group can act as a directing group in C-H activation reactions. nih.gov Research into the intramolecular C-H functionalization of the pentylidene chain in this compound could provide a direct route to functionalized piperidines and other valuable heterocyclic structures.
Radical Reactions: The generation of α-iminyl radicals from N-sulfonyl imines under photoredox conditions has opened new avenues for carbon-carbon bond formation. acs.org Exploring the generation and subsequent reactions of the α-iminyl radical from this compound could lead to novel coupling reactions.
A comparative overview of potential transformations is presented in Table 1.
Table 1: Potential Unconventional Transformations of this compound
| Transformation | Potential Reagents/Conditions | Expected Product Class |
|---|---|---|
| [4+2] Cycloaddition | Dienes, Lewis Acid/Photocatalyst | Tetrahydropyridines |
| [2+2] Cycloaddition | Alkenes, Photocatalyst | Azetidines |
| Intramolecular C-H Amination | Transition Metal Catalyst (e.g., Pd, Rh) | Substituted Piperidines |
Development of Sustainable and Economical Synthetic Routes
The development of green and cost-effective methods for the synthesis of this compound is crucial for its potential large-scale applications. Current methods for N-sulfonyl imine synthesis often rely on harsh conditions, toxic reagents, and volatile organic solvents.
Promising Sustainable Approaches:
Catalyst-Free Synthesis: A highly promising green method involves the direct condensation of sulfonamides and aldehydes using neutral aluminum oxide (Al₂O₃) as a reusable dehydrating agent in a green solvent like dimethyl carbonate (DMC). nih.govbohrium.com This approach avoids the need for a catalyst and simplifies the work-up procedure.
Solvent-Free Synthesis: Microwave-assisted solvent-free synthesis using solid supports like montmorillonite (B579905) K-10 clay or heteropoly acids offers a rapid and efficient alternative. organic-chemistry.org These methods significantly reduce waste and energy consumption.
Aqueous Media Synthesis: The use of water as a solvent is highly desirable from an environmental perspective. Methods utilizing sulfamic acid in aqueous-alcoholic media for the condensation of aldehydes and sulfonamides have been reported and could be adapted for the synthesis of this compound.
A comparison of different synthetic strategies is provided in Table 2.
Table 2: Comparison of Synthetic Routes for N-Sulfonylimines
| Method | Catalyst/Reagent | Solvent | Advantages | Disadvantages |
|---|---|---|---|---|
| Conventional | Lewis/Brønsted Acids | Organic Solvents (e.g., Toluene, CH₂Cl₂) | Established Methods | Harsh conditions, toxic waste |
| Catalyst-Free | Al₂O₃ | Dimethyl Carbonate (DMC) | Green, reusable dehydrating agent, mild conditions | May require higher temperatures |
| Solvent-Free (MW) | Montmorillonite K-10 | None | Rapid, energy-efficient | Specialized equipment needed |
Integration into Multicomponent Reaction Systems
Multicomponent reactions (MCRs) offer a powerful tool for the rapid construction of complex molecules from simple starting materials in a single step. The integration of aliphatic N-sulfonyl imines like this compound into MCRs is a largely unexplored area with immense potential.
Potential MCR Applications:
Ugi and Passerini-type Reactions: While the classical Ugi and Passerini reactions involve aldehydes or ketones, the electrophilic nature of the C=N bond in N-sulfonyl imines could allow them to act as carbonyl surrogates. Research is needed to explore the feasibility of using this compound in such isocyanide-based MCRs to generate novel peptide-like structures. researchgate.netnih.gov
Aza-Diels-Alder Reactions: N-sulfonyl imines can act as dienophiles in aza-Diels-Alder reactions to construct six-membered nitrogen-containing heterocycles. Investigating the reactivity and stereoselectivity of this compound with various dienes in a multicomponent setup would be a valuable endeavor.
Synthesis of Heterocycles: The development of novel MCRs involving this compound could lead to the efficient synthesis of a wide range of heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. organic-chemistry.orgresearchgate.net
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Insights
A thorough understanding of the structure, reactivity, and reaction mechanisms of this compound requires the application of advanced spectroscopic and computational techniques.
Key Methodologies:
Spectroscopic Analysis: Detailed NMR (¹H, ¹³C, ¹⁵N) and IR spectroscopic data for this compound are currently lacking. Such data would be invaluable for its characterization and for monitoring its reactions. Advanced NMR techniques could also be used to study the kinetics of its formation and subsequent transformations.
Computational Studies: Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reaction pathways of N-sulfonyl imines. nih.govnih.gov Computational modeling could be employed to:
Predict the preferred conformations of this compound.
Elucidate the mechanisms of its reactions, including transition state analysis.
Explain the regioselectivity and stereoselectivity observed in its transformations.
Guide the design of new reactions and catalysts.
Table 3: Proposed Spectroscopic and Computational Investigations
| Technique | Information to be Gained |
|---|---|
| ¹H, ¹³C, ¹⁵N NMR | Structural confirmation, stereochemical assignment, reaction monitoring |
| FT-IR Spectroscopy | Identification of characteristic functional group vibrations (C=N, SO₂) |
| Mass Spectrometry | Molecular weight determination and fragmentation analysis |
Potential for New Applications in Unexplored Domains (non-biological, non-clinical)
Beyond its potential as a synthetic intermediate, this compound and its derivatives could find applications in materials science and coordination chemistry.
Emerging Application Areas:
Polymer Chemistry: N-sulfonyl imines have been used in multicomponent polymerizations to create functional polymers. acs.org Poly(N-sulfonylimine)s containing heterocyclic moieties have shown promise as fluorescent sensors and antibacterial materials. The incorporation of the flexible pentylidene chain from this compound into polymer backbones could lead to materials with unique physical and chemical properties.
Coordination Chemistry: The nitrogen atom of the imine and the oxygen atoms of the sulfonyl group could potentially act as coordination sites for metal ions. The synthesis of metal complexes with ligands derived from this compound could lead to new catalysts or materials with interesting magnetic or optical properties. sjp.ac.lknih.gov
Surface Modification: The reactive nature of the N-sulfonyl imine functionality could be exploited for the chemical modification of surfaces, leading to new materials with tailored properties for applications in areas such as adhesion, biocompatibility, or electronics.
Bridging Gaps between Fundamental Research and Applied Science
A significant gap currently exists between the fundamental understanding of aliphatic N-sulfonyl imines and their practical applications. To bridge this gap, a concerted effort is required from both academic and industrial researchers.
Key Challenges and Opportunities:
Lack of Commercial Availability: The limited availability of this compound and other aliphatic N-sulfonyl imines hinders their widespread investigation and application. The development of scalable and cost-effective synthetic routes is a critical first step.
Stability and Handling: While generally more stable than N-acyl imines, the stability of aliphatic N-sulfonyl imines under various conditions needs to be systematically studied to establish optimal storage and handling protocols for potential industrial use.
Exploration of Structure-Property Relationships: A systematic investigation into how modifications of the alkyl chain and the aryl sulfonyl group influence the reactivity and properties of these compounds is needed to enable their rational design for specific applications.
Collaboration between Academia and Industry: Fostering collaborations between academic researchers exploring the fundamental chemistry of these compounds and industrial scientists seeking novel building blocks for new materials and technologies will be essential to translate fundamental discoveries into practical applications.
Q & A
Q. What are the standard synthetic routes for 4-methyl-N-pentylidenebenzenesulfonamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the sulfonamide core via reaction of 4-methylbenzenesulfonyl chloride with a pentylideneamine intermediate.
- Step 2 : Optimization of coupling reactions (e.g., nucleophilic substitution or condensation) under controlled pH and temperature to avoid side products like hydrolyzed sulfonic acids .
- Critical Parameters : Anhydrous conditions (e.g., using THF or DMF as solvents) and stoichiometric control of reactants to minimize impurities. Yield improvements (70–85%) are achieved via catalytic bases like triethylamine .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : and NMR confirm the sulfonamide linkage (δ 2.4–3.1 ppm for methyl groups) and pentylidene geometry (distinct alkene proton signals at δ 5.5–6.2 ppm) .
- FT-IR : Key peaks include S=O stretching (~1350 cm) and N-H bending (~1550 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 295.12) .
Q. How does the crystal structure of this compound inform its reactivity?
X-ray crystallography reveals a planar sulfonamide group with intermolecular hydrogen bonding (N-H···O=S), stabilizing the lattice. The pentylidene chain adopts a trans configuration, influencing steric interactions in subsequent reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives like this compound?
- Data Triangulation : Cross-validate enzyme inhibition assays (e.g., carbonic anhydrase) with computational docking to confirm binding modes .
- Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors to isolate specific interactions .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 4-chloro-N-phenylbenzenesulfonamide) to identify substituent-dependent trends .
Q. How can QSAR models optimize the pharmacological profile of this compound?
- Descriptor Selection : Include electronic parameters (Hammett σ values for the methyl group) and steric factors (molar refractivity of the pentylidene chain) .
- Validation : Use leave-one-out cross-validation to ensure predictive power for properties like logP (experimental range: 2.8–3.5) .
Q. What crystallographic challenges arise in analyzing this compound, and how are they mitigated?
- Disorder in Aliphatic Chains : The pentylidene group may exhibit conformational disorder. Solutions include low-temperature data collection (100 K) and refinement with SHELXL .
- Hydrogen Bonding Networks : Use Hirshfeld surface analysis to map interactions and validate packing efficiency .
Q. How do substituents on the benzene ring (e.g., methyl vs. chloro) alter the compound’s electronic properties?
- Computational Analysis : DFT calculations (B3LYP/6-31G*) show the methyl group increases electron density at the sulfonamide sulfur, enhancing nucleophilic reactivity by ~15% compared to chloro-substituted analogs .
- Experimental Correlation : Cyclic voltammetry reveals a 0.2 V reduction in oxidation potential for the methyl derivative, aligning with computational predictions .
Methodological Guidance
Designing a kinetic study to evaluate sulfonamide stability under physiological conditions:
- Conditions : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 254 nm.
- Half-Life Calculation : Use first-order kinetics; typical t for sulfonamides ranges from 8–24 hours .
Best practices for docking studies targeting this compound with carbonic anhydrase IX:
- Protein Preparation : Remove crystallographic water molecules except those in the active site.
- Ligand Flexibility : Account for rotatable bonds in the pentylidene chain using AutoDock Vina’s Lamarckian algorithm .
- Validation : Compare docking poses with co-crystallized inhibitors (e.g., acetazolamide; PDB ID: 3IAI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
